molecular formula C19H16N4O4S2 B2928874 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide CAS No. 692746-91-1

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2928874
CAS No.: 692746-91-1
M. Wt: 428.48
InChI Key: AOLKNRLBWWDPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide is a synthetic chemical hybrid compound engineered for research into novel therapeutic agents. Its structure incorporates two pharmacologically significant motifs: a 1,2,4-triazole ring and a sulfonamide group. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, extensively documented for its potent antifungal properties. It is known to act by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . Furthermore, structural analogs featuring a sulfonamide group linked to a 1,2,4-triazol-3-yl moiety have demonstrated remarkable in vitro antitumor activity against a diverse panel of human cancer cell lines, including those representing lung, colon, ovarian, and breast cancers, with GI50 values in the low micromolar range . The molecular architecture of this compound, which includes a naphthalene ring system, suggests potential for high intercalation and diverse biological target engagement. This reagent is presented as a high-purity tool for scientists investigating new mechanisms of action in microbiology and oncology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-27-12-6-8-13(9-7-12)29(25,26)23-16-10-17(28-19-20-11-21-22-19)18(24)15-5-3-2-4-14(15)16/h2-11,23-24H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLKNRLBWWDPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment to the Naphthalene Ring: The triazole ring is then attached to the naphthalene ring through a nucleophilic substitution reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction.

    Formation of the Methoxybenzene Sulfonamide Moiety: This involves sulfonation of methoxybenzene followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the naphthalene ring can undergo oxidation to form a quinone derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a probe for studying the biological activity of triazole-containing compounds.

Medicine

The sulfonamide moiety suggests potential applications in medicinal chemistry, particularly as an antimicrobial or antifungal agent. The triazole ring is a common feature in many pharmaceuticals, indicating potential for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes that interact with the sulfonamide group. The triazole ring could also play a role in binding to biological targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 1,2,4-triazole-thioether linkage and naphthalene-sulfonamide framework. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight Heterocycle Type
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide Naphthalene-sulfonamide 4-hydroxy, 1,2,4-triazol-3-ylsulfanyl ~457.5 g/mol* 1,2,4-triazole
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Naphthalene-acetamide Chlorophenyl, 1,2,3-triazole 393.11 g/mol 1,2,3-triazole
3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d) Naphthalene-sulfonamide Dual methoxy-sulfonamide ~512.5 g/mol* None (sulfonamide only)
N-({5-[(3-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-N-(1-naphthyl)amine Naphthalene-triazole Bromobenzyl, phenyl-triazole 501.44 g/mol 1,2,4-triazole

*Calculated based on molecular formula.

Key Observations :

  • The 1,2,4-triazole group in the target compound distinguishes it from 1,2,3-triazole derivatives (e.g., 6m ), which may alter electronic properties and biological interactions.
  • Bromine or chlorine substituents in analogues (e.g., ) may increase steric bulk but improve lipophilicity, affecting membrane permeability.
Physicochemical Properties

Spectroscopic and analytical data highlight critical differences:

Compound IR Peaks (cm⁻¹) HRMS (M+H)+ NMR Shifts (δ, ppm)
Target Compound Expected: ~1670 (C=O), 1280 (S=O) ~458.5 (calculated) Aromatic protons: 6.5–8.5
6m 1678 (C=O), 785 (C–Cl) 393.1112 N/A
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 3291 (–NH), 1136 (C–O) N/A 1H NMR: 2.24 (s, CH3), 3.75 (s, OCH3)

Key Insights :

  • Sulfonamide S=O stretches typically appear at ~1130–1300 cm⁻¹ in IR .
  • Aromatic proton environments in NMR correlate with substitution patterns (e.g., methoxy groups at ~3.75 ppm ).

Activity Trends :

  • Sulfonamides with heterocycles (e.g., triazoles) often exhibit enhanced activity due to dual binding modes .
  • Methoxy groups may reduce toxicity by improving solubility, as seen in 14d .

Biological Activity

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound contains a triazole moiety, which is known for its diverse therapeutic applications, including antifungal, antibacterial, anticancer, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O3S2C_{21}H_{20}N_{4}O_{3}S_{2} with a molecular weight of 440.54 g/mol. Its structure includes a naphthalene ring substituted with a hydroxy group and a sulfonamide group linked to a methoxybenzene derivative.

Antifungal and Antibacterial Properties

Triazole derivatives have been widely studied for their antifungal and antibacterial activities. Research indicates that compounds containing the triazole moiety can inhibit the growth of various pathogens by disrupting cell membrane synthesis and function. For instance, studies have shown that triazoles demonstrate significant efficacy against fungal strains such as Candida albicans and Aspergillus fumigatus .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival . In vitro studies indicate that such compounds can effectively reduce cell viability in several cancer cell lines.

GlyT1 Inhibition

Recent findings suggest that triazole-containing compounds can act as selective inhibitors of the glycine transporter GlyT1, which is a target for treating schizophrenia and other cognitive disorders. For example, one study reported that similar triazole derivatives exhibited IC50 values in the nanomolar range against GlyT1 . This inhibition is crucial as it may contribute to the modulation of neurotransmitter levels in the brain.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with structural similarities to this compound exhibited significant inhibition zones compared to control groups .

Case Study 2: Cancer Cell Line Studies

In another study focusing on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), triazole derivatives were shown to induce apoptosis through caspase activation pathways. The compound under discussion was included in a series of synthesized analogs that demonstrated promising results in reducing tumor cell proliferation .

Research Findings Summary

Activity Findings
AntifungalEffective against Candida albicans and Aspergillus fumigatus
AntibacterialSignificant inhibition of Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and A549 cell lines
GlyT1 InhibitionIC50 values in nanomolar range for related compounds

Q & A

Basic: What are the common synthetic routes for synthesizing N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazides or thiourea derivatives (e.g., using hydrazine or thiocyanates under acidic conditions) .
  • Step 2 : Functionalization of the naphthalene core, such as sulfonation or hydroxylation, followed by coupling reactions (e.g., Mitsunobu or Ullmann reactions) to attach the 4-methoxybenzenesulfonamide group .
  • Step 3 : Purification via column chromatography or recrystallization, with solvent optimization (e.g., ethanol/water mixtures) to enhance yield and purity .

Advanced: How can researchers optimize reaction conditions to minimize side products during triazole ring formation?

Key strategies include:

  • Catalyst selection : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole synthesis, reducing unwanted isomers .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while controlled temperature (60–80°C) prevents decomposition .
  • Real-time monitoring : Employing TLC or in-situ FT-IR to detect intermediates and adjust reaction kinetics .
  • Byproduct mitigation : Adding scavengers (e.g., molecular sieves) to absorb excess reagents like H₂S generated during thiolation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H-NMR : Identifies proton environments (e.g., hydroxyl, methoxy, and triazole protons). For example, methoxy groups resonate at δ ~3.8–4.0 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .
  • FT-IR : Confirms functional groups (e.g., S=O stretching at ~1150–1250 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, crucial for verifying sulfonamide and triazole linkages .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

  • Single-crystal analysis : Determines bond lengths, angles, and dihedral angles, clarifying tautomeric forms (e.g., thione vs. thiol configurations in the triazole ring) .
  • Hydrogen bonding networks : Reveals intermolecular interactions (e.g., O-H···N or S-H···O), aiding in understanding solubility and stability .
  • Validation of DFT models : Experimental crystallographic data are compared with computational geometries to refine theoretical parameters .

Basic: What biological activities are associated with structurally similar triazole-sulfonamide hybrids?

  • Antimicrobial activity : Analogous compounds inhibit bacterial enzymes (e.g., dihydrofolate reductase) via sulfonamide-mediated binding .
  • Antifungal potential : Triazole rings disrupt fungal cytochrome P450 enzymes, as seen in compounds like fluconazole derivatives .
  • Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., sulfonamide) enhance potency, while methoxy groups improve membrane permeability .

Advanced: How can researchers address discrepancies between theoretical and experimental spectroscopic data?

  • DFT refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model electron-withdrawing effects of sulfonamide groups .
  • Solvent correction : Apply polarizable continuum models (PCM) to account for solvent shifts in NMR or UV-Vis spectra .
  • Dynamic effects : Include vibrational coupling in computational models to align IR absorption bands with experimental data .

Basic: What are the stability challenges for this compound under storage conditions?

  • Hydrolysis : The sulfonamide group is prone to hydrolysis in aqueous media; lyophilization or storage in anhydrous DMSO is recommended .
  • Oxidation : Thiol groups in the triazole ring oxidize to disulfides; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) mitigate this .
  • Light sensitivity : Aromatic moieties may degrade under UV light; use amber vials for long-term storage .

Advanced: What strategies can overcome bacterial resistance to triazole-sulfonamide hybrids?

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance bioavailability and bypass efflux pumps .
  • Synergistic combinations : Pair with β-lactam antibiotics to target multiple pathways, reducing resistance development .
  • Target mutation analysis : Use CRISPR-Cas9 to identify resistance-linked mutations and redesign inhibitors accordingly .

Basic: How is the purity of the compound validated before biological assays?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity; mobile phases often use acetonitrile/water gradients .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
  • Melting point consistency : Sharp melting points (±2°C) indicate homogeneity, with deviations suggesting impurities .

Advanced: How can computational docking predict binding modes with biological targets?

  • Protein preparation : Optimize target structures (e.g., PDB: 1AJX for DHFR) by removing water molecules and adding hydrogens .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on sulfonamide H-bonds and triazole π-π stacking .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues for mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.